molecular formula C20H16N4O3S B2849074 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol CAS No. 203307-62-4

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol

Cat. No.: B2849074
CAS No.: 203307-62-4
M. Wt: 392.43
InChI Key: ZKOLPAYPUZVKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is a chemical reagent with the CAS Registry Number 203307-62-4 . This specialized pteridine derivative has a molecular formula of C20H16N4O3S and a molecular weight of 392.43 g/mol . The compound features a pteridin-4-ol core structure substituted with 4-methoxyphenyl groups at the 6 and 7 positions and a sulfanyl group at the 2-position, as represented by the provided SMILES notation . As a building block in medicinal chemistry research, this compound's structure suggests potential applications in the synthesis of more complex molecules for pharmaceutical development. Pteridine-based scaffolds are of significant interest in drug discovery . Researchers may utilize this reagent in exploring new chemical entities, particularly in areas such as enzyme inhibition or receptor modulation. Its exact mechanism of action and specific research applications are areas for ongoing investigation by qualified scientists. Handling and Safety: Please refer to the Safety Data Sheet for detailed hazard, handling, and disposal information. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

6,7-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)22-18-17(21-15)19(25)24-20(28)23-18/h3-10H,1-2H3,(H2,22,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOLPAYPUZVKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable pteridine precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Synthesis Yield Applications
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol Pteridin-4-ol 6,7-bis(4-OCH₃), 2-SH Not Provided Not Reported Medicinal chemistry, materials science
6,7-Bis(4-methylphenyl)-2-sulfanylpteridin-4-ol Pteridin-4-ol 6,7-bis(4-CH₃), 2-SH C₂₀H₁₆N₄OS Not Reported Drug intermediates
6,7-Bis(4-methoxyphenyl)naphthalene-2,3-dicarbonitrile Naphthalene 6,7-bis(4-OCH₃), 2,3-CN C₂₆H₁₈N₂O₂ 51% Organic electronics
BPAOMe-DA Biphenyl-4,4'-diamine Bis(4-OCH₃)phenylamino groups Not Provided Not Reported Optoelectronics

Research Findings and Implications

  • Electronic Modulation : Methoxy groups enhance electron density, improving charge transport in materials science applications compared to methyl analogues .
  • Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) is a versatile strategy for introducing aryl groups to heterocyclic cores .
  • Biological Interactions : Sulfanyl and methoxyphenyl groups may synergize in drug candidates by balancing reactivity and solubility .

Biological Activity

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pteridine core substituted with two 4-methoxyphenyl groups and a sulfanyl group. Its molecular formula is C17H16N2O2S, and it has a molecular weight of 316.38 g/mol. The presence of the methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

  • Study Findings : A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored in multiple cancer cell lines:

  • Case Study : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in increased levels of gH2AX foci, indicating DNA damage and apoptosis induction. The compound was administered at concentrations of 20 μM, 40 μM, and 100 μM over a 24-hour period, leading to significant tumor growth inhibition in vivo models (BALB/c mice) at a dosage of 10 mg/kg .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Enzyme Studies : It exhibited strong inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of approximately 50 nM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The mechanisms underlying the biological activities of this compound are multi-faceted:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis through DNA damage response pathways, primarily by increasing reactive oxygen species (ROS) levels.
  • Enzyme Inhibition Mechanism : The structure facilitates binding to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Research Findings Summary

Activity Type Target Pathogen/Cell Line MIC/IC50 Value Study Reference
AntibacterialStaphylococcus aureus0.5 - 2 μg/mL
AntibacterialEscherichia coli0.5 - 2 μg/mL
AnticancerMCF-7 (breast cancer)-
Enzyme InhibitionAcetylcholinesterase~50 nM

Q & A

Q. Advanced: How can factorial design optimize reaction conditions for improved yield and purity?

Methodological Answer:

  • Basic: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. Key intermediates include bis(4-methoxyphenyl) precursors, with thiolation steps using reagents like Lawesson’s reagent or thiourea derivatives. Solvents such as DMF or ethanol, and catalysts like K₂CO₃, are commonly employed .
  • Advanced: Implement a factorial design to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, a 2³ factorial design can evaluate interactions between variables, reducing experimental runs while maximizing yield data .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Advanced: How can conflicting NMR/UV-Vis data be resolved to confirm structural integrity?

Methodological Answer:

  • Basic: Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and sulfur/oxygen moieties. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., -OH, -S-H) .
  • Advanced: Conflicting NMR shifts may arise from tautomerism or solvent effects. Perform variable-temperature NMR or deuterium exchange experiments to resolve ambiguities. UV-Vis discrepancies (e.g., λmax shifts) require computational validation via TD-DFT to correlate experimental and theoretical spectra .

Basic: What stability considerations are critical for handling this compound?

Q. Advanced: How does photodegradation impact bioactivity, and how can it be mitigated?

Methodological Answer:

  • Basic: Store the compound in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
  • Advanced: Use LC-MS to identify photodegradants. Compare bioactivity (e.g., enzyme inhibition) of fresh vs. degraded samples. Encapsulation in cyclodextrins or liposomes can enhance photostability for in vivo applications .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Q. Advanced: How can molecular docking guide target selection for mechanistic studies?

Methodological Answer:

  • Basic: Screen against kinase or protease panels due to the compound’s heterocyclic core. Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination .
  • Advanced: Perform molecular docking (AutoDock Vina, Schrödinger) to prioritize targets like PI3K or EGFR kinases. Validate predictions via SPR (surface plasmon resonance) to quantify binding affinities .

Basic: How can solubility challenges be addressed for biological testing?

Q. Advanced: What formulation strategies improve bioavailability without structural modification?

Methodological Answer:

  • Basic: Use co-solvents (DMSO:PBS mixtures) or surfactants (Tween-80) for in vitro assays. For in vivo, prepare nanoemulsions via high-pressure homogenization .
  • Advanced: Develop solid dispersion systems (e.g., with PVP-VA64) using spray drying. Characterize amorphous state stability via DSC and PXRD to prevent recrystallization .

Basic: How should researchers address contradictory toxicity data in literature?

Q. Advanced: What in silico tools predict off-target effects to refine experimental design?

Methodological Answer:

  • Basic: Replicate assays under standardized conditions (cell line, exposure time). Use positive/negative controls (e.g., cisplatin for cytotoxicity) to calibrate results .
  • Advanced: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Cross-validate with transcriptomics (RNA-seq) to identify dysregulated pathways .

Basic: What chromatographic methods separate enantiomers or tautomers?

Q. Advanced: How does chiral stationary phase selection impact resolution efficiency?

Methodological Answer:

  • Basic: Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Confirm enantiopurity via optical rotation and CD spectroscopy .
  • Advanced: Compare cellulose- vs. amylose-based columns for resolution. Optimize mobile phase pH and temperature to enhance enantioselectivity (van’t Hoff analysis) .

Basic: What theoretical frameworks guide mechanistic studies of this compound?

Q. Advanced: How can multi-omics integration elucidate polypharmacology?

Methodological Answer:

  • Basic: Link research to kinase inhibition theories or redox cycling mechanisms. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Advanced: Integrate proteomics (phosphorylation profiling) and metabolomics (LC-MS/MS) to map signaling cascades. Network pharmacology tools (Cytoscape) identify hub targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.